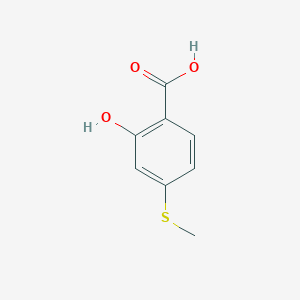

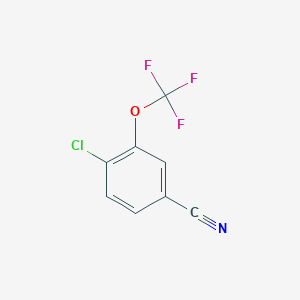

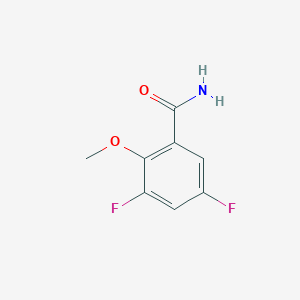

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline

Descripción general

Descripción

“4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline” is a chemical compound used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery which is used for treatment of asthma, allergic rhinitis and other inflammatory diseases . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuffs .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H4Cl4F3N . The molecular weight is 348.96 .Physical And Chemical Properties Analysis

The melting point of “this compound” is 84-86 °C . The predicted boiling point is 341.8±37.0 °C . The predicted density is 1.634±0.06 g/cm3 . The predicted pKa is -2.68±0.61 . It has low solubility in water .Aplicaciones Científicas De Investigación

Crystal Structure Analysis :

- The study by Sopková-de Oliveira Santos et al. (2008) discusses the crystal structures of closely related quinoline compounds, noting their relevance in pharmacology and biological activity. The positioning of substituents like CCl3 and nitro groups influences these properties (Sopková-de Oliveira Santos et al., 2008).

Synthesis and Potential Applications :

- Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines as potential antitumor agents, highlighting the significance of halogen substitutions in these compounds (Lin & Loo, 1978).

- Safina et al. (2009) explored the primary functionalization of polyfluorinated quinolines with nitrogen-centered nucleophiles, yielding new derivatives with potential applications in various fields (Safina et al., 2009).

- Bonacorso et al. (2018) described the synthesis of quinolines with potential antimicrobial activity through Sonogashira coupling reactions (Bonacorso et al., 2018).

Anticancer Studies :

- Gayathri et al. (2017) synthesized a novel tri-quinoline compound and evaluated its cytotoxicity in cancer cell lines, indicating potential applications in cancer therapy (Gayathri et al., 2017).

Chemical Reactivity and Functionalization :

- Schlosser and Marull (2003) investigated the metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, which is crucial for the synthesis of various organic compounds (Schlosser & Marull, 2003).

Corrosion Inhibition :

- Hebbar et al. (2020) studied the corrosion inhibition properties of 4-chloro,8-(trifluoromethyl)quinoline for mild steel in an acidic medium, demonstrating its potential as a corrosion inhibitor (Hebbar et al., 2020).

Safety and Hazards

“4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Mecanismo De Acción

Target of Action

It’s known that many quinoline derivatives interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s been observed that ctq acts as a good corrosion inhibitor for mild steel in a 1 m hydrochloric acid medium . This suggests that CTQ can form a protective film on the metal surface, potentially through adsorption .

Result of Action

Its ability to act as a corrosion inhibitor suggests it can influence physical-chemical interactions at interfaces .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For CTQ, temperature has been shown to affect its corrosion inhibition efficiency

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including sustained inhibition of metabolic enzymes and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances or disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to reduced production of key metabolites and altered energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic or toxic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

4-chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl4F3N/c12-7-4-8(10(13,14)15)19-9-5(7)2-1-3-6(9)11(16,17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQTYYBJSXXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575957 | |

| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91991-76-3 | |

| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91991-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.